![molecular formula C8H6F4O B1441938 2-Methoxy-4-fluorobenzotrifluoride CAS No. 1114809-20-9](/img/structure/B1441938.png)
2-Methoxy-4-fluorobenzotrifluoride
Overview
Description
2-Methoxy-4-fluorobenzotrifluoride, also known as 4-fluoro-2-methoxy-1-(trifluoromethyl)benzene, is a chemical compound with the CAS Number: 1114809-20-9 . It has a molecular weight of 194.13 . It is in liquid form at room temperature .
Molecular Structure Analysis
The Inchi Code for 2-Methoxy-4-fluorobenzotrifluoride is1S/C8H6F4O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3
. This indicates that the compound consists of 8 carbon atoms, 6 hydrogen atoms, 4 fluorine atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
2-Methoxy-4-fluorobenzotrifluoride is a liquid at room temperature . It has a molecular weight of 194.13 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
UV Stability and Photoresponsive Behavior of Fluorinated Liquid Crystals
2-Methoxy-4-fluorobenzotrifluoride plays a crucial role in the study of fluorinated liquid crystals, particularly in understanding their UV stability and photoresponsive behavior. Researchers have utilized computational methods to analyze the spectral shifts in the UV–visible region for liquid crystals containing this compound. These analyses provide insights into the electronic transitions, absorption wavelength, and the energies of the highest occupied and lowest unoccupied molecular orbitals. The findings are pivotal for enhancing the UV stability of these molecules while maintaining their conductivity, which is essential for various applications, including display technologies and optical devices (Praveen & Ojha, 2012).
Ordering and Molecular Interactions in Liquid Crystals
Another significant application involves the computational analysis of molecular ordering in nematic and smectic phases of fluorinated mesogens. By evaluating the atomic charges and dipole components, researchers can better understand the long-range intermolecular interactions and configurational probabilities at phase transition temperatures. These studies contribute to modeling the structures of liquid crystals and can influence the design of materials with tailored mesophase properties, which are crucial for the development of advanced liquid crystal displays (Ojha & Pisipati, 2003).
Enhancement of Triplet Activity in Organic Phosphors
In the realm of organic phosphors, modifications to 2-methoxy-4-fluorobenzotrifluoride derivatives have shown to significantly enhance triplet quantum yields. This advancement is particularly noteworthy for the development of heavy-atom-free difluoroboron dibenzoylmethane complexes, which exhibit increased fluorescence efficiency. These findings are instrumental for applications in imaging, sensing, and illumination, where high fluorescence yield and stability are desired (Huang et al., 2018).
pH-sensitive Fluorescent Behavior
Research on fluorophores incorporating 2-methoxy-4-fluorobenzotrifluoride has led to the development of compounds with pH-sensitive fluorescent behavior. Such molecules exhibit dual-emission properties in aqueous systems, making them valuable for biological imaging and sensor applications. The ability to monitor pH changes in real-time with high specificity is crucial for various fields, including biochemistry and environmental monitoring (Zheng et al., 2006).
Fluorescence Monitoring of Chemical Reactions
Additionally, 2-methoxy-4-fluorobenzotrifluoride derivatives have been employed as fluorogenic aldehydes for monitoring aldol reactions. This innovative approach allows for the real-time observation of reaction progress through fluorescence changes, facilitating the screening of catalysts and optimization of reaction conditions. Such methodologies are invaluable for accelerating the development of efficient synthetic processes in organic chemistry (Guo & Tanaka, 2009).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-methoxy-1-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCAGYSUZGNWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240283 | |
Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-fluorobenzotrifluoride | |
CAS RN |
1114809-20-9 | |
Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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